molecular formula C8H5BrClFO2 B14030565 Methyl 2-bromo-4-chloro-3-fluorobenzoate

Methyl 2-bromo-4-chloro-3-fluorobenzoate

Cat. No.: B14030565
M. Wt: 267.48 g/mol
InChI Key: OERRHYFTJBTMBM-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-chloro-3-fluorobenzoate is an organic compound with the molecular formula C8H5BrClFO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms, and the carboxyl group is esterified with a methyl group

Preparation Methods

The synthesis of methyl 2-bromo-4-chloro-3-fluorobenzoate typically involves the esterification of 2-bromo-4-chloro-3-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 2-bromo-4-chloro-3-fluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other groups under appropriate conditions. For example, nucleophilic substitution reactions can replace these halogens with nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Scientific Research Applications

Methyl 2-bromo-4-chloro-3-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and inhibition, as the halogenated benzene ring can interact with various biological targets.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of methyl 2-bromo-4-chloro-3-fluorobenzoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of halogen atoms can enhance the compound’s binding affinity to its molecular targets, leading to more potent biological effects.

Comparison with Similar Compounds

Methyl 2-bromo-4-chloro-3-fluorobenzoate can be compared with other halogenated benzoates, such as:

  • Methyl 4-bromo-2-chloro-3-fluorobenzoate
  • Methyl 2-bromo-4-fluorobenzoate
  • Methyl 4-bromo-3-fluorobenzoate
  • Methyl 5-bromo-4-chloro-2-fluorobenzoate

These compounds share similar structures but differ in the position and type of halogen substituents. The unique combination of bromine, chlorine, and fluorine in this compound gives it distinct chemical and physical properties, making it suitable for specific applications that other compounds may not fulfill.

Properties

Molecular Formula

C8H5BrClFO2

Molecular Weight

267.48 g/mol

IUPAC Name

methyl 2-bromo-4-chloro-3-fluorobenzoate

InChI

InChI=1S/C8H5BrClFO2/c1-13-8(12)4-2-3-5(10)7(11)6(4)9/h2-3H,1H3

InChI Key

OERRHYFTJBTMBM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Cl)F)Br

Origin of Product

United States

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